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Compound of Interest

Diethyl cyclohexane-1,2-
Compound Name:
dicarboxylate

Cat. No.: B158417

A comprehensive analysis of Diethyl cyclohexane-1,2-dicarboxylate (DECH) and prominent
phthalates reveals a distinct toxicological landscape, with DECH exhibiting a more favorable
safety profile across key endpoints. This guide synthesizes available experimental data to
provide researchers, scientists, and drug development professionals with a comparative
overview of their toxicological properties.

While phthalates, a class of plasticizers widely used in consumer products, have been
associated with a range of adverse health effects, DECH, a non-phthalate alternative,
demonstrates lower toxicity in numerous studies. This comparison focuses on critical
toxicological endpoints, including acute, sub-chronic, and chronic toxicity, as well as
reproductive, developmental, and genotoxic effects.

Executive Summary of Toxicological Endpoints

The following table summarizes the key toxicological findings for DECH and a selection of
commonly used phthalates, providing a clear, at-a-glance comparison of their relative toxicities.
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Toxicological Endpoint

Diethyl cyclohexane-1,2-
dicarboxylate (DECH)

Phthalates (DEHP, DBP,
BBP, DINP, DIDP, DNOP)

Acute Toxicity

Low acute toxicity via oral and

dermal routes.[1][2]

Generally low acute toxicity.[3]

Sub-chronic & Chronic Toxicity

No significant adverse effects
observed in sub-chronic
studies.[4]

Target organs include liver,
kidneys, and thyroid.[5][6]

Reproductive Toxicity

No evidence of reproductive
toxicity in available animal
studies.[1][2]

Several phthalates (e.qg.,
DEHP, DBP, BBP) are known
reproductive toxicants, causing
effects such as testicular

atrophy and reduced fertility.[2]
[7]

Developmental Toxicity

No indications of
developmental toxicity or
teratogenicity in animal
studies.[1][2]

Some phthalates (e.g., DEHP,
DBP) can interfere with male
reproductive tract
development, leading to the

"phthalate syndrome".[5]

Genotoxicity

Not found to be mutagenic in
various in vitro and in vivo

assays.[1]

Generally considered non-
genotoxic, though some
studies suggest potential for
DNA damage through indirect
mechanisms like oxidative

stress.[8]

Carcinogenicity

No evidence of carcinogenicity

in long-term animal studies.[1]

[2]

DEHP is classified as a
probable human carcinogen by
the EPA and possibly
carcinogenic to humans by
IARC.[9] Other phthalates
have shown evidence of liver

carcinogenicity in rodents.[8]

Detailed Experimental Protocols
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To ensure transparency and reproducibility, this section outlines the methodologies for key
toxicological assessments.

Acute Oral Toxicity Testing (As per OECD Guideline 423)

o Test Species: Wistar rats.
o Administration: A single oral dose of the test substance is administered via gavage.

e Dosage: A starting dose of 2000 mg/kg body weight is typically used. If no mortality is
observed, a higher dose of 5000 mg/kg is tested.

e Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

o Endpoint: The LD50 (Lethal Dose, 50%) is calculated, which is the dose estimated to cause
mortality in 50% of the test animals. For DECH, the oral LD50 in rats is >5000 mg/kg.[1]

Two-Generation Reproductive Toxicity Study (As per
OECD Guideline 416)

o Test Species: Sprague-Dawley rats.

o Administration: The test substance is administered in the diet to the parent (FO) generation
before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then
selected and also administered the test substance in their diet through to the production of
the F2 generation.

o Dosage: Multiple dose levels are used, along with a control group.

o Endpoints: Reproductive performance of both generations is assessed, including fertility,
gestation length, litter size, and pup viability. The growth and development of the offspring
are also monitored. Studies on DECH have shown no adverse effects on these parameters.
[BI[10][11][12]

Prenatal Developmental Toxicity Study (As per OECD
Guideline 414)
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o Test Species: Pregnant rats or rabbits.

o Administration: The test substance is administered orally to the dams during the period of
major organogenesis.

e Dosage: A range of doses is used, including a control group.

o Endpoints: The dams are monitored for signs of toxicity. The fetuses are examined for
external, visceral, and skeletal malformations. Studies on DECH have not shown any
teratogenic effects.[13][14][15]

Signaling Pathways and Mechanisms of Toxicity

The differing toxicological profiles of DECH and phthalates can be attributed to their distinct
interactions with cellular signaling pathways.

Phthalate-Induced Toxicity Pathways

Phthalates, particularly their monoester metabolites, are known to interact with several nuclear
receptors, leading to endocrine disruption and other toxic effects.
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Adverse Outcomes
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Caption: Phthalate interaction with nuclear receptors leading to toxicity.

Phthalates have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARS),
which are involved in lipid metabolism and are implicated in liver toxicity.[1][3][7][16][17] They
can also modulate the activity of Estrogen Receptors (ERS), leading to endocrine-disrupting
effects on the reproductive system.[5][9][18][19][20] Furthermore, some phthalates can activate
the Aryl Hydrocarbon Receptor (AhR), a pathway associated with developmental toxicity and
carcinogenesis.[2][21][22][23][24]

Diethyl cyclohexane-1,2-dicarboxylate (DECH) and
Cellular Pathways

In contrast to phthalates, DECH and its metabolites have shown limited interaction with these
key signaling pathways. While some in vitro studies suggest that a minor metabolite of a
related compound (DINCH) may act as a PPARa agonist, comprehensive in vivo studies on
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DECH have not demonstrated significant endocrine-disrupting or reproductive toxicity.[4] This
suggests a different and less harmful mechanism of action compared to phthalates.
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Caption: Limited in vivo interaction of DECH with key toxicity pathways.

Conclusion

Based on the available toxicological data, Diethyl cyclohexane-1,2-dicarboxylate (DECH)
presents a significantly lower hazard profile compared to many commonly used phthalates. Key
differentiators include the absence of reproductive and developmental toxicity, as well as no
evidence of mutagenicity or carcinogenicity in studies conducted to date. The mechanisms of
toxicity for phthalates are relatively well-understood and involve interactions with critical nuclear
receptor signaling pathways. In contrast, DECH appears to have minimal impact on these
pathways in vivo, contributing to its more favorable safety profile. This comparative analysis
underscores the potential of DECH as a safer alternative to phthalate plasticizers in various
applications. Further research into the long-term effects and specific molecular interactions of
DECH will continue to refine our understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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